molecular formula C5H9N3 B2814822 3-Amino-3-(dimethylamino)prop-2-enenitrile CAS No. 78972-75-5

3-Amino-3-(dimethylamino)prop-2-enenitrile

Cat. No. B2814822
CAS RN: 78972-75-5
M. Wt: 111.148
InChI Key: IPCXNRMTXUVTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(dimethylamino)prop-2-enenitrile is a chemical compound with the molecular formula C5H9N3 and a molecular weight of 111.15 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds, such as Dimethylaminopropylamine (DMAPA), involves a Michael reaction between dimethylamine and acrylonitrile to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .


Molecular Structure Analysis

The molecular structure of 3-Amino-3-(dimethylamino)prop-2-enenitrile consists of a prop-2-ene chain with an amino group and a dimethylamino group attached to the third carbon .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 85-87 degrees Celsius . Other physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Overview of Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are critical for degrading nitrogen-containing hazardous compounds, such as amines and azo dyes, commonly found in industrial waste. These compounds, due to their structure, exhibit resistance to conventional degradation methods. AOPs, through mechanisms involving ozone, Fenton's reagent, and other oxidants, offer effective pathways for the mineralization of these compounds, enhancing treatment efficacy. The degradation process is highly dependent on environmental parameters like pH, concentration, and temperature, with ozone showing high reactivity across a broad spectrum of amines, dyes, and pesticides. This highlights the importance of AOPs in addressing the challenges posed by nitrogen-containing compounds in water treatment and pollution control (Bhat & Gogate, 2021).

Cellular Regulation and Impact of ADMA

Asymmetric dimethylarginine (ADMA), a cellular compound, plays a significant role in regulating nitric oxide synthase (NOS) activity and, consequently, nitric oxide (NO) production. Elevated ADMA levels are linked to endothelial dysfunction, a precursor to hypertension and chronic kidney disease (CKD), underscoring its potential as a biomarker for cardiovascular diseases (CVD). Intracellular ADMA, influenced by protein arginine methyltransferase (PRMT), dimethylarginine dimethylaminohydrolase (DDAH), and cationic amino acid transporters (CATs), can inhibit NOS activity, affecting endothelial function and cardiovascular health. This intricate balance between ADMA production, degradation, and transport underscores the cellular mechanisms regulating endothelial function and highlights the clinical significance of ADMA in cardiovascular and renal pathologies (Teerlink et al., 2009).

Applications in Alzheimer's Disease Research

Amyloid imaging in Alzheimer's disease has seen significant advancements with the development of specific radioligands, such as 18F-FDDNP and 11C-PIB. These compounds bind to amyloid plaques in the brain, allowing for in vivo visualization and quantification through PET imaging. This technique provides insights into the pathophysiological mechanisms of Alzheimer's disease, enabling early detection and evaluation of anti-amyloid therapies. The ability to measure amyloid deposition in vivo represents a breakthrough in Alzheimer's research, offering potential for understanding disease progression and assessing therapeutic interventions (Nordberg, 2007).

Safety and Hazards

The compound is classified as dangerous with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(E)-3-amino-3-(dimethylamino)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-8(2)5(7)3-4-6/h3H,7H2,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCXNRMTXUVTFH-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=C/C#N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(dimethylamino)prop-2-enenitrile

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